Indentation Modulus of CuAAC Polymer Networks: 1,3- vs. 1,4-Bis(azidomethyl)benzene
In CuAAC bulk polymerization with tripropargylamine, the 1,3-bis(azidomethyl)benzene-derived network exhibited the highest indentation modulus among all tested bis-azide/alkyne combinations [1]. Specifically, polymer (a) based on the meta-diazide achieved 6.25 ± 0.4 GPa, whereas polymer (b) derived from 1,4-bis(azidomethyl)benzene reached 5.78 ± 0.14 GPa under identical catalyst loading (0.25 mol% CuOAc) [1].
| Evidence Dimension | Indentation modulus (nanoindentation, GPa) |
|---|---|
| Target Compound Data | 6.25 ± 0.4 GPa (polymer a: 1,3-bis(azidomethyl)benzene + tripropargylamine) |
| Comparator Or Baseline | 5.78 ± 0.14 GPa (polymer b: 1,4-bis(azidomethyl)benzene + tripropargylamine) |
| Quantified Difference | +0.47 GPa (~8.1% higher) for 1,3-isomer network |
| Conditions | Bulk CuAAC polymerization, 0.25 mol% CuOAc, room temperature, 24 h; depth-sensing indentation with TriboIndenter TI 900, conospherical diamond tip, ambient conditions (26.4 °C, 44.8% RH). |
Why This Matters
The higher modulus indicates a stiffer, more crosslinked network topology uniquely achievable with the meta geometry, which may permit reduced filler loading in composite formulations.
- [1] Sandmann, B.; Happ, B.; Hager, M. D.; Vitz, J.; Rettler, E.; Burtscher, P.; Moszner, N.; Schubert, U. S. Efficient Cu(I) Acetate-Catalyzed Cycloaddition of Multifunctional Alkynes and Azides: From Solution to Bulk Polymerization. J. Polym. Sci. Part A Polym. Chem. 2014, 52, 239–247. View Source
